molecular formula C24H24N4O5 B11179570 ethyl 4-({[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetyl}amino)benzoate

ethyl 4-({[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetyl}amino)benzoate

Cat. No.: B11179570
M. Wt: 448.5 g/mol
InChI Key: MDLLNGMPAARRLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 4-({[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetyl}amino)benzoate features a fused imidazo[1,2-b]pyrazole core with distinct substituents:

  • Position 6: Methoxymethyl group (–OCH₂CH₃), enhancing solubility and modulating steric effects.
  • Position 7: Phenyl group, contributing to aromatic interactions and structural rigidity.
  • Position 3: Acetyl amino benzoate ester (–OCOC₆H₄–NH–CO–CH₂–), enabling hydrogen bonding and influencing bioavailability.

Characterization likely employs ¹H NMR, IR, and mass spectrometry, as seen in related compounds .

Properties

Molecular Formula

C24H24N4O5

Molecular Weight

448.5 g/mol

IUPAC Name

ethyl 4-[[2-[6-(methoxymethyl)-2-oxo-7-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H24N4O5/c1-3-33-24(31)16-9-11-17(12-10-16)25-20(29)13-19-23(30)26-22-21(15-7-5-4-6-8-15)18(14-32-2)27-28(19)22/h4-12,19H,3,13-14H2,1-2H3,(H,25,29)(H,26,30)

InChI Key

MDLLNGMPAARRLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(C(=NN23)COC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization Reactions

The imidazo[1,2-b]pyrazole scaffold is often synthesized via cyclization of pyrazole precursors. For example:

  • Step 1 : Reaction of 5-amino-1H-pyrazole-4-carbonitrile with propargyl aldehydes and tert-butyl isocyanide under acidic conditions (e.g., HClO₄) yields the fused heterocycle.

  • Step 2 : Bromination at position 3 using N-bromosuccinimide (NBS) enables further functionalization.

Reaction Step Reagents/Conditions Purpose
CyclizationPropargyl aldehyde, tert-butyl isocyanide, HClO₄Forms imidazo[1,2-b]pyrazole core
BrominationNBS, MeCN, 25°CIntroduces bromine at position 3

Functionalization of the Core Structure

Installation of 6-Methoxymethyl Group

The 6-methoxymethyl substituent is added through alkylation or nucleophilic substitution:

  • Alkylation : Treatment of the brominated core with (methoxymethyl)amine in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Substituent Method Reagents
7-PhenylCross-couplingPd(PPh₃)₄, phenylboronic acid
6-MethoxymethylNucleophilic substitution(Methoxymethyl)amine, K₂CO₃

Acetylation and Amide Bond Formation

Acetylation at Position 3

The bromine at position 3 is displaced by an acetylamine group:

  • Reaction : Brominated core + 4-aminobenzoic acid ethyl ester in the presence of a coupling agent (e.g., EDCI/HOBt).

Esterification

The ethyl benzoate moiety is introduced via esterification:

  • Step 1 : Hydrolysis of the acetylated intermediate to a carboxylic acid.

  • Step 2 : Reaction with ethanol in the presence of H₂SO₄ or TsOH.

Functional Group Reaction Type Conditions
AcetylamineNucleophilic substitutionEDCI, HOBt, DMF
Ethyl benzoateEsterificationEthanol, H₂SO₄

Key Synthetic Challenges and Solutions

Regioselectivity Control

  • Challenge : Competing substitution at positions 5 or 6.

  • Solution : Use of directing groups (e.g., phenyl at position 7) to enhance electrophilic substitution at position 6.

Stability of Intermediates

  • Challenge : Sensitivity of the imidazo[1,2-b]pyrazole core to light and heat.

  • Solution : Storage under inert atmosphere and low-temperature purification.

Analytical Characterization

Spectroscopic Data

While explicit data for this compound is unavailable, analogous structures show:

Technique Key Signals
¹H NMR δ 7.2–7.8 (aromatic H), δ 4.3–4.5 (OCH₂CH₃), δ 3.3–3.5 (CH₂CO)
IR 1680–1700 cm⁻¹ (C=O), 1240–1260 cm⁻¹ (C-O-C)

Mass Spectrometry

  • Expected Fragmentation : Loss of ethyl benzoate (m/z 166) and acetyl group (m/z 43).

Comparative Synthesis Pathways

Route A: Linear Synthesis

  • Core formation → 2. Bromination → 3. 7-Phenyl substitution → 4. 6-Methoxymethyl installation → 5. Acetylation → 6. Esterification .

Route B: Convergent Synthesis

  • Parallel synthesis of benzoate ester → 2. Core functionalization → 3. Coupling reactions .

Route Advantages Disadvantages
LinearHigh regioselectivityProlonged reaction time
ConvergentReduced stepsLower yield in coupling

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-b]pyrazoles.

Scientific Research Applications

Ethyl 4-({[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetyl}amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

    Biological Research: It is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of ethyl 4-({[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The target compound’s imidazo[1,2-b]pyrazole core distinguishes it from other benzoate derivatives (Table 1).

Table 1: Core Structures and Substituents of Comparable Compounds

Compound Name Core Structure Key Substituents (Position)
Target compound (this work) Imidazo[1,2-b]pyrazole 6: Methoxymethyl; 7: Phenyl
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine-phenethylamine Pyridazine (heterocycle); phenethylamino
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Isoxazole-phenethylamine Methylisoxazole; phenethylamino
Benzo[b][1,4]oxazin-3(4H)-one derivatives Benzoxazinone Substituted phenyl; oxadiazole

Key Observations :

  • The methoxymethyl group in the target compound may improve aqueous solubility relative to methyl or phenyl substituents in analogs .

Spectroscopic and Computational Characterization

Spectroscopy :

  • ¹H NMR: The acetyl amino group in the target compound would exhibit characteristic peaks at δ 2.0–2.5 ppm (acetyl) and δ 7.5–8.5 ppm (aromatic protons), comparable to I-6230 derivatives .
  • IR : Stretching frequencies for ester carbonyl (∼1700 cm⁻¹) and amide C=O (∼1650 cm⁻¹) align with related benzoate esters .

Computational Studies :
Density functional theory (DFT) at the B3LYP/6-31*G level accurately predicts ¹H and ¹³C NMR chemical shifts for chalcone derivatives, suggesting its utility for verifying the target compound’s structure .

Chemical Similarity and Activity Relevance

Fingerprint-based similarity analysis (e.g., MACCS, ECFP4) reveals:

  • The target compound’s imidazo[1,2-b]pyrazole core and methoxymethyl group generate a distinct Tanimoto coefficient (Tc) profile compared to pyridazine or isoxazole analogs .
  • Higher Tc values with active compounds in databases may correlate with shared pharmacophores, though activity data for the target remains speculative without experimental validation .

Biological Activity

Ethyl 4-({[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetyl}amino)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by an imidazo[1,2-b]pyrazole moiety linked to an ethyl benzoate. The synthesis typically involves multi-step reactions, including cyclization and acylation processes. Although specific methodologies for synthesizing this compound are not detailed in the available literature, similar compounds have been synthesized using standard organic chemistry techniques.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives of imidazole and pyrazole have shown significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison with Control
4fHeLa3.24Superior to 5-FU
4fA54910.96Comparable to MTX
4fSGC-79012.96Five-fold stronger than MTX

The selectivity index of these compounds indicates that they exhibit higher toxicity towards cancer cells compared to normal cells, suggesting a promising therapeutic window for further development .

Case Studies

Several case studies have demonstrated the efficacy of similar compounds in clinical settings:

  • Case Study on HeLa Cells : A study found that treatment with a related imidazole derivative led to a significant increase in apoptosis rates compared to standard chemotherapy agents .
  • In Vivo Studies : Animal models treated with imidazole derivatives showed reduced tumor growth rates and improved survival outcomes compared to control groups.

Q & A

Basic: What are the critical steps in synthesizing ethyl 4-({[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetyl}amino)benzoate, and how can regioselectivity be optimized?

Methodological Answer:
The synthesis typically involves a multi-step pathway, including:

  • Condensation/Aza-Michael Reactions : For constructing the imidazo[1,2-b]pyrazole core. Reaction conditions (e.g., solvent polarity, temperature) must be tightly controlled to favor regioselectivity .
  • Catalytic Systems : Use of ZnCl₂ or PEPPSI-iPr catalysts in cross-coupling reactions to attach substituents (e.g., methoxymethyl groups) .
  • Purification : Column chromatography (e.g., silica gel with iHex/EtOAc gradients) is critical for isolating intermediates and final products .
    Optimization Tip : Microwave-assisted synthesis can reduce reaction times and improve yields for analogous compounds .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

  • 1H/13C-NMR : Essential for confirming the imidazo[1,2-b]pyrazole scaffold and substituent positions. Look for characteristic shifts:
    • ~2.5–3.5 ppm (methylene protons in dihydroimidazole) .
    • Aromatic protons (6.5–8.5 ppm) for phenyl and benzoate groups .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., exact mass for C₂₃H₂₄N₄O₅: ~460.17 g/mol) and fragmentation patterns .

Advanced: How can computational methods like quantum chemical calculations enhance reaction design for derivatives of this compound?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error in optimizing regioselectivity .
  • Solvent Effects : Computational screening of solvents (e.g., THF vs. DCM) to stabilize reactive intermediates .
  • Machine Learning : Train models on existing data (e.g., reaction yields, substituent effects) to predict optimal conditions for novel derivatives .

Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) in this compound’s biological activity?

Methodological Answer:

  • Analog Synthesis : Modify functional groups (e.g., methoxymethyl to ethoxymethyl) and compare bioactivity. Use methods from analogous triazole/pyridazine compounds .
  • Enzyme Assays : Test inhibition against target enzymes (e.g., kinases) using fluorescence-based assays. IC₅₀ values should be normalized to control compounds .
  • Molecular Docking : Simulate binding modes with receptors (e.g., using AutoDock Vina) to rationalize SAR trends .

Advanced: How can statistical experimental design (DoE) optimize reaction conditions for scale-up synthesis?

Methodological Answer:

  • Factorial Design : Screen variables (e.g., temperature, catalyst loading) to identify significant factors. For example, a 2³ factorial design can map interactions between pH, solvent, and reaction time .
  • Response Surface Methodology (RSM) : Optimize yield and purity by modeling non-linear relationships. Apply to microwave-assisted reactions for time-sensitive steps .
  • Robustness Testing : Validate optimal conditions under minor perturbations (e.g., ±5% solvent volume) to ensure reproducibility .

Advanced: What techniques enable real-time monitoring of reaction mechanisms involving this compound?

Methodological Answer:

  • In Situ FTIR : Track carbonyl group transformations (e.g., ester hydrolysis) during reactions .
  • HPLC-MS : Quantify intermediates and byproducts dynamically. Use C18 columns with acetonitrile/water gradients for resolution .
  • Kinetic Profiling : Fit time-course data to rate equations (e.g., pseudo-first-order models) to elucidate mechanisms .

Basic: What are common pitfalls in purifying this compound, and how can they be mitigated?

Methodological Answer:

  • Byproduct Formation : Avoid over-refluxing during aza-Michael reactions, which can generate dimeric byproducts. Monitor via TLC .
  • Solvent Traces : Use high-purity solvents and rotary evaporation under reduced pressure to prevent residual DCM/THF in the final product .
  • Crystallization Issues : Recrystallize from EtOAc/iHex mixtures to improve crystal quality for X-ray diffraction .

Advanced: How does the electronic nature of substituents (e.g., methoxymethyl vs. nitro groups) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro groups decrease electron density on the pyrazole ring, slowing nucleophilic attacks but enhancing oxidative stability .
  • Electron-Donating Groups (EDGs) : Methoxymethyl groups increase ring electron density, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .
  • Hammett Analysis : Quantify substituent effects using σ values to predict reaction rates and regioselectivity .

Advanced: What strategies are effective for resolving contradictions in bioactivity data across different studies?

Methodological Answer:

  • Meta-Analysis : Pool data from multiple studies and apply statistical weighting to account for variability in assay conditions (e.g., cell lines, incubation times) .
  • Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Standardized Protocols : Adopt consensus guidelines (e.g., NIH assay standards) to minimize inter-lab variability .

Advanced: How can researchers leverage crystallographic data to inform synthetic modifications of this compound?

Methodological Answer:

  • X-ray Diffraction : Resolve bond angles and torsional strain in the imidazo[1,2-b]pyrazole core to guide steric modifications .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds) to predict solubility and crystal packing .
  • Isostructural Replacement : Substitute bulky groups (e.g., phenyl with pyridyl) while maintaining crystallinity for easier formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.